molecular formula C12H9Cl2N3O2 B8598960 2-(4-Chlorophenylmethylamino)-3-nitro-5-chloropyridine

2-(4-Chlorophenylmethylamino)-3-nitro-5-chloropyridine

Cat. No.: B8598960
M. Wt: 298.12 g/mol
InChI Key: NLRMDZLYWXKLQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Chlorophenylmethylamino)-3-nitro-5-chloropyridine is a useful research compound. Its molecular formula is C12H9Cl2N3O2 and its molecular weight is 298.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H9Cl2N3O2

Molecular Weight

298.12 g/mol

IUPAC Name

5-chloro-N-[(4-chlorophenyl)methyl]-3-nitropyridin-2-amine

InChI

InChI=1S/C12H9Cl2N3O2/c13-9-3-1-8(2-4-9)6-15-12-11(17(18)19)5-10(14)7-16-12/h1-5,7H,6H2,(H,15,16)

InChI Key

NLRMDZLYWXKLQV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNC2=C(C=C(C=N2)Cl)[N+](=O)[O-])Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 20.9 g of 4-chlorobenzylamine and 15.7 g of 2,5-dichloro-3-nitropyridine in 250 ml of xylene and 20 ml of 2-methyl-5-ethylpyridine is refluxed for 30 hours. After cooling, water is added to the reaction mixture, the resulting mixture is then extracted with ethyl acetate and the organic phase is washed with a dilute solution of hydrochloric acid and dried over magnesium sulfate. The solvent is evaporated off under vacuum and the residue obtained crystallizes from isopropyl ether to give 21.1 g of 2-(4-chlorophenylmethylamino)-3-nitro-5-chloropyridine in the form of crystals melting at 120° C.
Quantity
20.9 g
Type
reactant
Reaction Step One
Quantity
15.7 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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